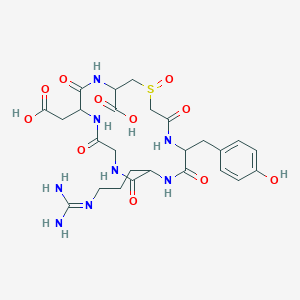
Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide is a cyclic peptide compound that contains a sulfoxide group. This compound is of interest due to its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The presence of the sulfoxide group adds to its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide typically involves the cyclization of a linear peptide precursor followed by the introduction of the sulfoxide group. The linear peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The cyclization is usually achieved through the formation of a disulfide bond between the cysteine residues. The sulfoxide group can be introduced by oxidizing the sulfide group of the cysteine residue using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale solid-phase peptide synthesis followed by cyclization and oxidation steps. The process needs to be optimized for yield and purity, and may involve the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents such as dithiothreitol (DTT).
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dithiothreitol (DTT), sodium borohydride.
Substitution: Various nucleophiles under mild conditions.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted sulfoxides.
科学研究应用
Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of sulfoxides and their derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system and in the design of peptide-based drugs.
Industry: Used in the development of novel materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide involves its interaction with specific molecular targets. The sulfoxide group can interact with various enzymes and receptors, modulating their activity. The cyclic structure of the peptide allows for specific binding to target proteins, influencing signaling pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
相似化合物的比较
Similar Compounds
Cyclo(-D-Tyr-Arg-Gly-Asp-Cys-OH): Lacks the carboxymethyl and sulfoxide groups, making it less reactive.
Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH): Lacks the sulfoxide group, affecting its chemical reactivity and biological activity.
Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(sulfoxide)-OH): Lacks the carboxymethyl group, influencing its solubility and stability.
Uniqueness
Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide is unique due to the presence of both the carboxymethyl and sulfoxide groups, which enhance its chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
属性
IUPAC Name |
6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-15-[(4-hydroxyphenyl)methyl]-1,5,8,11,14,17-hexaoxo-1λ4-thia-4,7,10,13,16-pentazacyclooctadecane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N8O11S/c27-26(28)29-7-1-2-15-22(40)30-10-19(36)31-17(9-21(38)39)24(42)34-18(25(43)44)11-46(45)12-20(37)32-16(23(41)33-15)8-13-3-5-14(35)6-4-13/h3-6,15-18,35H,1-2,7-12H2,(H,30,40)(H,31,36)(H,32,37)(H,33,41)(H,34,42)(H,38,39)(H,43,44)(H4,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXRDQJVBMEHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CS1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N8O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B14789639.png)
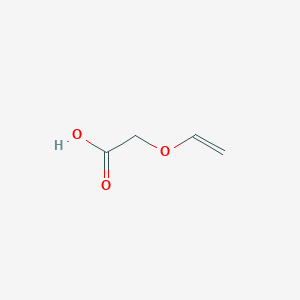
![N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14789650.png)
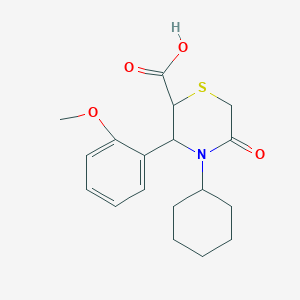
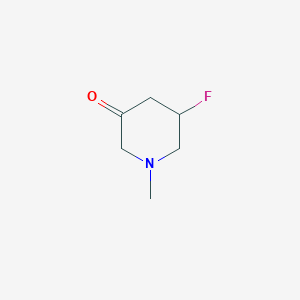
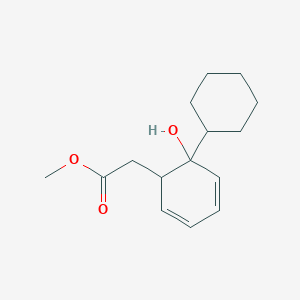
![2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide](/img/structure/B14789676.png)
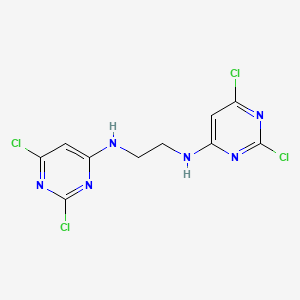
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789687.png)
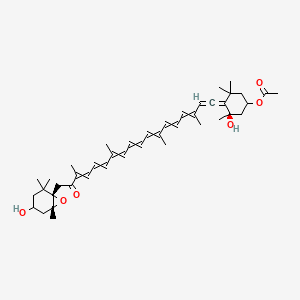
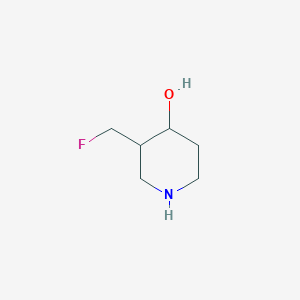
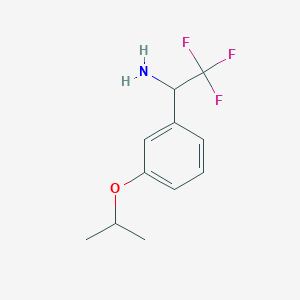
![2-[2-[2-(4,5-Dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14789719.png)
